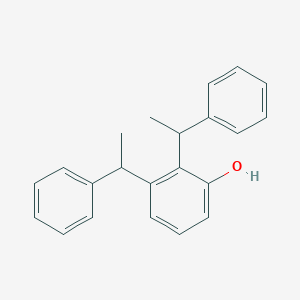

2,3-Bis(1-phenylethyl)phenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H22O |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

2,3-bis(1-phenylethyl)phenol |

InChI |

InChI=1S/C22H22O/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(23)22(20)17(2)19-12-7-4-8-13-19/h3-17,23H,1-2H3 |

Clave InChI |

ALEYBMUCCRAJEB-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,3 Bis 1 Phenylethyl Phenol

Alkylation Strategies for Phenol (B47542) Derivatization

The primary method for synthesizing styrenated phenols is the direct alkylation of phenol with styrene (B11656). This reaction involves the formation of new carbon-carbon bonds on the aromatic ring.

The alkylation of phenol with olefins like styrene is a classic example of a Friedel-Crafts alkylation reaction. rsc.org This electrophilic aromatic substitution is typically catalyzed by acids. The generally accepted mechanism involves the protonation of the alkene (styrene) by an acid catalyst to form a carbocation intermediate (1-phenylethyl cation). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group is a strong activating and ortho-para directing group, meaning the substitution preferentially occurs at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. google.comgoogle.com The reaction can proceed to form mono-, di-, and tri-styrenated phenols depending on the reaction conditions. google.comepa.gov The formation of a 2,3-disubstituted product is not favored under standard Friedel-Crafts conditions due to the electronic and steric directing effects of the phenolic hydroxyl group.

Nucleophilic aromatic substitution (SNAr) is generally not the operative mechanism for the alkylation of phenol with styrene. SNAr reactions require an electron-deficient aromatic ring, typically featuring strong electron-withdrawing groups, and a good leaving group. Phenol, being an electron-rich aromatic compound, is not susceptible to nucleophilic attack under these conditions. The dominant pathway for this transformation is electrophilic substitution, where the electron-rich phenol acts as the nucleophile attacking the electrophilic carbocation generated from styrene. acs.org

The distribution of products in phenol alkylation is highly dependent on reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants. google.com By carefully controlling these variables, the selectivity towards mono-, di-, or tri-alkylated phenols can be tuned. For instance, a higher styrene-to-phenol molar ratio generally favors the formation of more highly substituted products like di-styrenated phenol (DSP) and tri-styrenated phenol (TSP).

Temperature also plays a critical role. Studies using a sulfated zirconia (SO4²⁻/ZrO₂) solid acid catalyst demonstrated that at a reaction temperature of 100°C and a reaction time of 6 hours, nearly 100% conversion of both phenol and styrene could be achieved. epa.govingentaconnect.com The selectivity towards mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP) was found to be 23.6%, 52.1%, and 5.4%, respectively, under these conditions. ingentaconnect.comnih.gov This highlights that DSP is the major product under these specific parameters, with substitution occurring at the electronically favored ortho and para positions.

| Parameter | Value | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Source |

| Catalyst | 15-SO₄²⁻/ZrO₂ | ~100 | ~100 | 23.6 | 52.1 | 5.4 | ingentaconnect.com, nih.gov |

| Temperature | 100 °C | ||||||

| Time | 6 hr | ||||||

| Catalyst Amount | 15 wt% |

This table presents data for the alkylation of phenol with styrene over a specific heterogeneous catalyst, illustrating the typical product distribution under defined reaction conditions.

Catalytic Systems in Phenol Alkylation Reactions

The choice of catalyst is fundamental to the efficiency and selectivity of phenol alkylation. Both homogeneous and heterogeneous catalysts are employed, with a growing preference for solid acid catalysts to develop more environmentally friendly processes. whiterose.ac.uk

Traditionally, phenol alkylation has been carried out using homogeneous acid catalysts such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃). epa.govepa.gov Aluminum phenoxide, prepared from phenol and an aluminum source, is a well-known catalyst that selectively promotes ortho-alkylation. google.comgoogle.com While effective, homogeneous catalysts present significant environmental and operational challenges, including difficulty in separation from the product mixture, catalyst non-reusability, and the generation of corrosive and toxic aqueous waste streams after neutralization. whiterose.ac.ukepo.org

To overcome the drawbacks of homogeneous systems, significant research has focused on developing solid acid catalysts. These heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and tend to offer improved selectivity and milder reaction conditions. whiterose.ac.uk

Silica-Supported Catalysts: Various catalysts supported on silica (B1680970) have been developed. A mixture of zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) supported on silica gel has been used for the alkylation of phenols with styrene under microwave irradiation and solvent-free conditions, showing selective ortho-alkylation. sharif.edu Silica-supported boron trifluoride (BF₃) has also been applied as a mild solid acid catalyst for the C- and O-alkylation of phenols. york.ac.uk Another effective system is sulfated zirconia (SO₄²⁻/ZrO₂), which demonstrates high activity and a preference for forming di-styrenated phenols. epa.govingentaconnect.com

Zeolite-Based Catalysts: Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic sites, making them excellent shape-selective catalysts for various organic transformations, including phenol alkylation. acs.org Zeolites such as Beta (BEA), Mordenite (MOR), and ZSM-5 have been investigated for the alkylation of phenol with various olefins. acs.org The pore size of the zeolite can influence product selectivity by controlling the diffusion of reactants and products. acs.org For example, the dealkylation of alkylphenols, a related reaction, has been studied using H-ZSM-5 zeolite. acs.org The use of zeolite catalysts represents a key strategy in making phenol production and derivatization more sustainable. acs.org

| Catalyst System | Catalyst Type | Key Findings | Source |

| Aluminum Phenoxide | Homogeneous | Promotes selective ortho-alkylation. | google.com, google.com |

| p-Toluenesulfonic acid | Homogeneous | Effective for monoalkylation but has separation issues. | epa.gov |

| SO₄²⁻/ZrO₂ | Heterogeneous | High conversion (~100%); high selectivity for di-styrenated phenol (52.1%). | epa.gov, ingentaconnect.com |

| BF₃ on Silica | Heterogeneous | Mild solid acid for C- and O-alkylation. | york.ac.uk |

| ZnCl₂:AlCl₃ on Silica Gel | Heterogeneous | Effective under microwave, solvent-free conditions; promotes ortho-alkylation. | researchgate.net, sharif.edu |

| Zeolites (BEA, MOR, ZSM-5) | Heterogeneous | Activity and selectivity influenced by pore size (shape selectivity). | acs.org |

This table summarizes various catalytic systems used for the alkylation of phenol, highlighting the shift from homogeneous to more sustainable heterogeneous catalysts.

Role of Lewis Acids and Brønsted Acids in Alkylation Mechanisms

The alkylation of phenols is a classic example of electrophilic aromatic substitution, a reaction significantly influenced by the choice of acid catalyst. Both Lewis acids and Brønsted acids are instrumental in this process, often dictating the reaction pathway and the final product distribution. rsc.orgwhiterose.ac.uk

Lewis Acids , such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride (BF₃), function by activating the alkylating agent. researchgate.net For instance, in the alkylation of phenol with an alkene like styrene, the Lewis acid coordinates to the alkene, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring. This approach is a cornerstone of traditional Friedel-Crafts alkylation. rsc.org The strength and type of the Lewis acid can influence the catalytic activity and selectivity. confex.com For example, Zr-containing Beta zeolites have been shown to be effective for the selective alkylation of phenol, with both Lewis and Brønsted acid sites contributing to the reaction, though the latter often dominates the catalytic activity. rsc.org

Brønsted Acids , such as sulfuric acid (H₂SO₄) and solid acid catalysts like zeolites (e.g., H-BEA, FAU) and sulfonic acid resins (e.g., Amberlyst-15), catalyze the reaction by protonating the alkene to form a carbocation. nih.govnih.govacs.org This carbocation then acts as the electrophile that attacks the phenol ring. The strength of the Brønsted acid sites can determine the product distribution. For example, in the tert-butylation of phenol, weak Brønsted acid sites may favor the formation of the ether (O-alkylation), while medium and strong sites are more conducive to C-alkylation, leading to products like 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol, respectively. rsc.org Theoretical studies have also highlighted the role of Brønsted acids in facilitating the reaction, with models using benzene (B151609) sulfonic acid to mimic cation-exchange resin catalysts. nih.govacs.org

The interplay between Lewis and Brønsted acidity is often complex. Some solid acid catalysts possess both types of acid sites, and their relative abundance and strength can be tailored to control the reaction outcome. confex.comrsc.org Mechanistic studies have revealed that the reaction can proceed through different transition states depending on whether a Brønsted acid, a Lewis acid, or even an electron-hole catalysis mechanism is at play. rsc.org

Table 1: Comparison of Lewis and Brønsted Acid Catalysis in Phenol Alkylation

| Feature | Lewis Acid Catalysis | Brønsted Acid Catalysis |

| Mechanism of Electrophile Generation | Coordination to the alkylating agent (e.g., alkene) to increase its electrophilicity. | Protonation of the alkylating agent to form a carbocation. |

| Typical Catalysts | AlCl₃, BF₃, InCl₃, Zr-containing zeolites. researchgate.netrsc.org | H₂SO₄, Zeolites (H-BEA, FAU), Sulfonic acid resins (Amberlyst-15). researchgate.netnih.govnih.gov |

| Influence on Selectivity | Can be tuned by the choice of Lewis acid and reaction conditions. whiterose.ac.uk | Strongly dependent on acid strength; stronger acids favor C-alkylation. rsc.org |

| Key Intermediates | Lewis acid-alkene complex. | Carbocation. nih.gov |

Elucidation of Phenol Alkylation Reaction Mechanisms

Understanding the detailed mechanisms of phenol alkylation is essential for optimizing reaction conditions to favor the formation of desired products like 2,3-Bis(1-phenylethyl)phenol. The reaction can proceed through several pathways, including neutral and ionic routes.

In certain catalytic systems, a neutral pathway can contribute to the initial stages of phenol alkylation. nih.govacs.orgacs.org Density functional theory (DFT) studies on phenol alkylation with olefins using a cation-exchange resin catalyst (modeled by benzene sulfonic acid) have established a neutral-pathway mechanism. nih.govacs.orgresearchgate.net This mechanism involves an initial exothermic reaction between the olefin and the acid catalyst to form a sulfonic ester complex. nih.govresearchgate.net This ester then acts as the alkylating agent, reacting with phenol through three different pathways leading to O-alkylation (ether formation), ortho-C-alkylation, and para-C-alkylation. nih.govacs.orgacs.org Computational studies suggest that under neutral conditions, the formation of the phenolic ether (O-alkylation) is the most energetically favorable path, which aligns with experimental observations of high ether concentrations in the early stages of the reaction. nih.govacs.orgacs.org

While the neutral pathway can explain the initial formation of O-alkylated products, the subsequent formation of C-alkylated phenols, often the thermodynamically more stable products, is explained by ionic rearrangement mechanisms. nih.govresearchgate.net The initially formed phenolic ether can undergo intramolecular rearrangement to yield C-alkylphenols. researchgate.netnih.gov This rearrangement is significantly facilitated by protonation, which creates a positively charged species and substantially lowers the energy barriers for the migration of the alkyl group from the oxygen atom to the carbon atoms of the aromatic ring. nih.govacs.orgresearchgate.net This ionic rearrangement mechanism is responsible for the high yields of ortho- and para-C-alkylphenols observed in many phenol alkylation reactions. nih.govacs.org The dienone-phenol rearrangement is a classic example of how alkyl groups can move around a ring structure, starting with protonation and leading to a more stable aromatic product. weebly.com

The mechanism of phenol alkylation can be further dissected into stepwise and concerted pathways, and the predominant route can depend on the specific reactants and catalyst used. acs.orgpnnl.gov

A stepwise mechanism involves the formation of a distinct intermediate, such as a carbocation or a surface-bound alkoxide species, before the final alkylation step. acs.orgpnnl.gov For instance, in the alkylation with an alcohol, the alcohol might first dehydrate to an olefin, which is then protonated to a carbenium ion that subsequently alkylates the phenol. pnnl.gov In zeolite-catalyzed reactions, the formation of a surface methoxide (B1231860) species from methanol (B129727) has been proposed as the rate-determining step in a stepwise pathway. acs.org

In contrast, a concerted mechanism involves a single transition state where bond-breaking and bond-forming occur simultaneously, without the formation of a discrete intermediate. acs.orgpnnl.gov Theoretical studies on the methylation of phenol with methanol over faujasite zeolite suggest that the reaction preferentially proceeds via a single-step concerted mechanism. acs.org In this scenario, the O-methylation was found to be kinetically faster than C-methylation. acs.org However, experimental verification for such concerted mechanisms in zeolite-catalyzed phenol alkylation is still a subject of ongoing research. pnnl.gov

The distinction between these pathways is crucial, as it affects the reaction kinetics and the potential for side reactions. The debate between stepwise and concerted mechanisms is often nuanced, with some studies suggesting that what is traditionally considered a stepwise process might, under certain conditions, proceed through a concerted pathway. researchgate.netdntb.gov.ua

Table 2: Mechanistic Pathways in Phenol Alkylation

| Mechanistic Aspect | Description | Key Features | Supporting Evidence |

| Neutral Pathway | Alkylation proceeds via a neutral intermediate, such as a sulfonic ester. | Explains high initial ether formation. O-alkylation is often kinetically favored. nih.govacs.org | DFT calculations on Amberlyst-15 catalyzed reactions. nih.govacs.orgresearchgate.net |

| Ionic Rearrangement | Intramolecular migration of the alkyl group from the ether to the ring. | Facilitated by protonation, leading to thermodynamically stable C-alkylated products. nih.gov | Accounts for high yields of o- and p-alkylphenols. nih.govacs.orgresearchgate.net |

| Stepwise Pathway | Involves discrete intermediates like carbocations or surface alkoxides. | Formation of the intermediate is often the rate-determining step. acs.org | In situ NMR studies of phenol alkylation in zeolites. nih.govpnnl.gov |

| Concerted Pathway | Single transition state with simultaneous bond formation and cleavage. | No distinct intermediate is formed. acs.org | Theoretical ONIOM studies on phenol methylation in zeolites. acs.org |

The competition between O-alkylation (ether formation) and C-alkylation (direct substitution on the aromatic ring) is a central aspect of phenol alkylation, governed by both regioselectivity and chemoselectivity. researchgate.net

Chemoselectivity refers to the preference for reaction at the oxygen atom versus the carbon atoms of the phenol ring. Kinetically, O-alkylation is often favored, especially under neutral or mildly acidic conditions and at lower temperatures, leading to the formation of an alkyl phenyl ether as the initial product. researchgate.netnih.govscielo.br This is because the oxygen atom is a hard nucleophile, readily attacking the electrophile.

Regioselectivity , on the other hand, dictates the position of substitution on the aromatic ring during C-alkylation, leading to ortho and para isomers. The ortho/para ratio is influenced by several factors, including the steric bulk of the alkylating agent and the phenol substrate, the nature of the catalyst, and the reaction temperature. unive.it For example, less hindered electrophiles tend to give a higher ortho/para ratio, while bulky electrophiles like those derived from isobutene often lead to predominantly para-substituted products. unive.it

The initially formed O-alkylated product can often rearrange to the more thermodynamically stable C-alkylated isomers, particularly the para product, at higher temperatures and longer reaction times. researchgate.netscielo.br However, some studies using specific catalysts like BF₃/SiO₂ have shown that this ether rearrangement does not always occur, suggesting that C-alkylation can also happen directly. sci-hub.se The solvent can also play a critical role; protic solvents can shield the phenolate (B1203915) oxygen through hydrogen bonding, thereby favoring C-alkylation, while aprotic solvents like DMF or DMSO tend to favor O-alkylation. pharmaxchange.info

Chiral Synthesis and Stereochemical Control in Phenylethyl-Substituted Phenol Systems

The synthesis of chiral phenylethyl-substituted phenols, where the stereochemistry of the phenylethyl group is controlled, is an area of significant interest due to the potential applications of such compounds in asymmetric catalysis and as chiral building blocks. scirp.orgresearchgate.net

Achieving stereochemical control in the synthesis of molecules like this compound requires either the use of chiral starting materials or the application of asymmetric synthesis methodologies. One common approach involves the use of a chiral precursor, such as a resolved (R)- or (S)-1-phenylethanol or a chiral amine derived from it. For instance, chiral monoanionic [ON] ancillary phenolate ligands have been synthesized through a Mannich-type condensation reaction involving a chiral substituted phenol, formaldehyde (B43269), and (+)-bis-[(R)-1-phenylethyl]amine. scirp.org This demonstrates how a chiral auxiliary can be incorporated to generate a chiral product.

Another strategy involves the resolution of a racemic mixture of chiral alcohols or phenols. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like chromatography or crystallization. google.com Subsequent removal of the resolving agent yields the separated enantiomers of the desired phenylethyl-substituted phenol.

Direct asymmetric alkylation of phenols to introduce a chiral phenylethyl group is a more challenging but highly desirable goal. This would typically involve a chiral catalyst that can differentiate between the enantiotopic faces of the phenol or the prochiral electrophile, thereby directing the reaction to form one enantiomer preferentially. While the broader field of asymmetric C-H functionalization of phenols is advancing, specific examples directly leading to complex structures like this compound with high stereocontrol are still an area of active research.

Asymmetric Alkylation Techniques for Chiral Induction

Asymmetric alkylation of phenols is a powerful method for creating stereogenic centers. While direct synthesis of this compound via this method is not extensively documented in the provided results, the principles can be inferred from related transformations. The synthesis of 2,4-Bis(1-phenylethyl)phenol (B3028694) typically involves the alkylation of phenol with 1-phenylethyl halides under basic conditions. This reaction proceeds through a nucleophilic aromatic substitution where the phenoxide ion attacks the electrophilic carbon of the 1-phenylethyl halide.

For asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome. wikipedia.org These auxiliaries are stereogenic groups temporarily incorporated into the organic compound to direct the stereoselectivity of subsequent reactions. wikipedia.org For instance, chiral oxazolidinones, popularized by David A. Evans, have been successfully used in various stereoselective transformations, including alkylation reactions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile. wikipedia.org

Another approach involves the use of chiral catalysts. In a related context, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been achieved through the formation of their N-borane complexes. nih.gov This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles with high diastereoselectivity. nih.gov

Mannich Condensation Routes to Chiral Phenolate Ligands

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. rsc.org This reaction is a versatile tool for synthesizing β-amino carbonyl compounds and related structures, including chiral phenolate ligands. rsc.orgscirp.orgresearchgate.net

A study by Binda and Glover describes the synthesis of new chiral monoanionic [ON] ancillary phenolate ligands via a Mannich-type condensation. scirp.org The reaction involves a chiral substituted phenol, formaldehyde, and (+)-bis-[(R)-1-phenylethyl]amine, yielding the desired ligands in moderate to high yields (50% - 85%). scirp.org These ligands are potential candidates for asymmetric catalysis. scirp.org The use of a bulky amine like (+)-bis-[(R)-1-phenylethyl]amine can influence the yield and purification of the products. scirp.org

Furthermore, the synthesis of various amine-phenol ligands in water has been reported, demonstrating the versatility of the Mannich condensation. tandfonline.com This approach can be extended to prepare a range of related ligands. tandfonline.com The design of ligands for specific catalytic applications is an active area of research. For example, a dinuclear phosphoiminoBINOL-Pd complex has been designed to catalyze a double Mannich reaction of N-Boc-imines with malononitrile (B47326) to produce chiral 1,3-diamines with high enantioselectivity. d-nb.info

Application of Chiral Auxiliaries in Related Phenol Derivative Synthesis

Chiral auxiliaries play a crucial role in asymmetric synthesis by temporarily introducing a chiral element to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly useful in the synthesis of complex chiral molecules, including derivatives of phenols.

One common strategy involves the use of chiral auxiliaries to control Michael addition reactions. For example, under the control of an Evans auxiliary and catalyzed by FeCl₃, various Grignard reagents can be added asymmetrically to substrates via a 1,4-Michael addition, producing products with two chiral centers with high stereoselectivity. sioc-journal.cn

Chiral auxiliaries derived from natural products are also widely used. For example, chiral acetals of phenol and bromophenol have been synthesized using (-)-menthol as a chiral auxiliary. researchgate.net Metalation of these chiral acetals followed by a nucleophilic attack on aldehydes leads to chiral products through directed ortho metalation. researchgate.net

In the synthesis of optically active phosphonic acid derivatives, phenol-derived chiral auxiliaries have been employed. tandfonline.comresearchgate.net Diastereomerically pure 1-[α-N-1-phenylethylamino]benzyl-2-naphthol has been used as a substrate to prepare chiral phosphonic acid amidoesters. tandfonline.com The reactions of phosphonates with a binaphthyloxy group with Grignard reagents can yield P-stereogenic phosphinates with high diastereoselectivity. researchgate.net

The development of new chiral auxiliaries is an ongoing effort. Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been shown to act as flexible, pocket-like chiral solvating agents for the enantiodifferentiation of amino acid derivatives by NMR spectroscopy. acs.org

Ligand-Enabled Cooperative Catalysis for Asymmetric Dearomatization of Phenols

Asymmetric dearomatization of phenols is a powerful strategy for the synthesis of complex, three-dimensional chiral molecules from simple, planar aromatic compounds. nih.govcdc.gov Ligand-enabled cooperative catalysis has emerged as a highly effective approach to achieve this transformation with high enantioselectivity. nih.govcdc.govnih.govresearchgate.net

In this approach, a chiral bifunctional ligand works in concert with a metal catalyst, often gold(I), to facilitate the dearomatization process. nih.govcdc.govresearchgate.net The ligand typically possesses both a coordinating group for the metal and a functional group, such as a basic substituent, that can interact with the substrate through hydrogen bonding. nih.gov This dual activation is key to achieving high efficiency and enantioselectivity.

A gold(I)-catalyzed enantioselective dearomatization of phenols has been reported to produce spirocyclohexadienone-pyrrol-2-ones, spirocyclohexadienone-butenolides, and spirocyclohexadenone-cyclopentenones in yields up to 99% and with enantiomeric excesses (ee) up to 99%. nih.govcdc.govnih.gov This method demonstrates remarkable generality, tolerating a wide range of substituents on both the phenol ring and the alkyne terminus. nih.govcdc.govresearchgate.net

The success of this cooperative catalysis relies on the rigid framework of the ligand, which allows for optimal positioning of the metal center and the ligand's H-bond acceptor group. nih.gov This precise arrangement enables the catalyst system to handle challenging substrates, including those with strongly electron-withdrawing groups like nitro, which is a significant advancement in asymmetric phenol dearomatization. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and stereochemistry.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of 2,3-bis(1-phenylethyl)phenol would reveal distinct signals corresponding to each unique hydrogen environment. docbrown.info Based on the molecule's structure, a predicted spectrum would show signals in the aliphatic region for the methyl (CH₃) and methine (CH) protons of the two phenylethyl groups, and in the aromatic region for the protons on the three benzene (B151609) rings. docbrown.inforesearchgate.net The hydroxyl (-OH) proton would also present a characteristic signal. researchgate.net

¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum provides a count of the unique carbon atoms in the molecule. libretexts.org For this compound, distinct signals would be expected for the methyl carbons, methine carbons, the hydroxyl-bearing carbon, and the various non-equivalent carbons of the three aromatic rings. The chemical shifts provide insight into the electronic environment of each carbon. libretexts.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on theoretical principles of NMR spectroscopy and the known molecular structure. Actual chemical shifts may vary based on solvent and experimental conditions.

Predicted ¹H NMR Data| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Methyl Protons (-CH₃) | 1.5 - 1.8 | Doublet | 6H |

| Methine Protons (-CH) | 4.0 - 4.5 | Quartet | 2H |

| Phenolic Proton (-OH) | 4.5 - 8.0 | Singlet | 1H |

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbons (-CH₃) | 20 - 25 |

| Methine Carbons (-CH) | 40 - 45 |

| Aromatic Carbons (C-H) | 115 - 130 |

Two-Dimensional NMR Methodologies (e.g., COSY, TOCSY, HSQC, NOESY)

2D NMR techniques are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei. walisongo.ac.idipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be essential to confirm the connectivity between the methine proton and the methyl protons within each phenylethyl side chain. walisongo.ac.id

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. It would show correlations from one proton to all other protons within the same coupled network, which is useful for identifying all protons belonging to a specific phenylethyl group. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded proton and carbon atoms. acs.orgnih.gov It is a powerful tool for assigning each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is critical for piecing together the molecular skeleton, for instance, by showing correlations from the methine protons of the phenylethyl groups to the carbons of the central phenol (B47542) ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org This is particularly vital for stereochemical analysis.

Applications in Isomeric Discrimination and Stereochemical Analysis

The substitution pattern of the phenylethyl groups on the central phenol ring makes isomeric discrimination a key analytical challenge. 2D NMR techniques are essential for distinguishing this compound from its isomers, such as the 2,4- or 2,6-substituted analogues. acs.orgnih.gov HMBC correlations between the phenylethyl protons and the aromatic carbons of the phenol ring would definitively establish the 2,3-substitution pattern.

Furthermore, this compound possesses two chiral centers at the methine carbons. This results in the possibility of three stereoisomers: (R,R), (S,S), and a meso (R,S) compound. NOESY is the primary NMR method for probing these stereochemical relationships. libretexts.orgrsc.org By observing through-space interactions, a NOESY spectrum can reveal the relative orientation of the two phenylethyl groups, helping to differentiate between the diastereomeric forms. researchgate.netacs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation patterns. news-medical.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. mdpi.commdpi.com For this compound (C₂₂H₂₂O), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. nih.govpensoft.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₂H₂₂O |

| Exact Mass | 302.16707 Da |

| Molecular Weight | 302.41 g/mol |

Source: PubChem CID 19010394. nih.gov

Hyphenated Techniques: GC-MS and LC-MS for Complex Mixture Analysis

When analyzing complex mixtures, such as reaction products or environmental samples, chromatography is coupled with mass spectrometry to first separate the components before detection. creative-proteomics.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates compounds based on their volatility and interaction with a stationary phase before they enter the mass spectrometer. mdpi.com GC-MS is a robust platform for analyzing phenols and can provide fragmentation patterns that serve as a "fingerprint" for identification, often by comparison to spectral libraries. news-medical.netresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds in the liquid phase and is particularly suitable for less volatile or thermally sensitive molecules. nih.gov The use of soft ionization techniques like electrospray ionization (ESI) often allows for the detection of the intact molecular ion, providing clear molecular weight information. news-medical.netmdpi.com LC-MS is a powerful tool for analyzing phenolic compounds in various matrices. nih.govrsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are foundational for identifying the characteristic functional groups within this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of substituted phenols like this compound, the IR spectrum reveals characteristic absorption bands. A notable feature in the IR spectrum of a related compound, 2,4-bis(1-phenylethyl)-phenol, is the O-H stretching vibration, which typically appears around 3066 cm⁻¹. jpionline.org The C-H stretching of the aromatic and aliphatic parts of the molecule is observed at approximately 2985 cm⁻¹. jpionline.org Furthermore, the aromatic C=C stretching vibrations are evident at about 1638 cm⁻¹, and the C-O stretching of the phenol group is found near 1072 cm⁻¹. jpionline.org The presence of ortho-alkyl substituents can lead to the existence of cis and trans isomers, which may be distinguishable in the IR spectrum, particularly in the O-H stretching region. cdnsciencepub.com

| Functional Group | Typical IR Absorption Band (cm⁻¹) |

| O-H Stretch | ~3066 |

| C-H Stretch (Aromatic/Aliphatic) | ~2985 |

| C=C Stretch (Aromatic) | ~1638 |

| C-O Stretch (Phenol) | ~1072 |

This table presents typical IR absorption bands for functional groups found in substituted phenols, based on data for a closely related isomer. jpionline.org

Raman Spectroscopy

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. Phenols can be analyzed directly by GC using a flame ionization detector (FID). epa.gov For enhanced sensitivity and separation, phenols are often derivatized before GC analysis. epa.gov For instance, the isomer 2,4-bis(1-phenylethyl)-phenol has been successfully identified using GC coupled with mass spectrometry (GC-MS). researchgate.netgcms.cz The retention index (RI) is a key parameter in GC, and for 2,4-bis(1-phenylethyl)-phenol, a normal alkane RI of 2426 has been reported on a non-polar column. nist.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for determining the empirical formula of a compound, which represents the simplest whole-number ratio of atoms of each element present. For "this compound," this analysis provides the mass percentages of carbon, hydrogen, and oxygen.

Theoretical Composition:

The molecular formula for this compound has been established as C₂₂H₂₂O. nih.govucl.ac.ukeag.comresearchgate.net Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 302.41 g/mol . nih.govresearchgate.net

The theoretical percentages are as follows:

Carbon (C): (22 * 12.011 / 302.41) * 100% ≈ 87.35%

Hydrogen (H): (22 * 1.008 / 302.41) * 100% ≈ 7.33%

Oxygen (O): (1 * 15.999 / 302.41) * 100% ≈ 5.30%

Experimental Verification:

In a laboratory setting, a sample of "this compound" would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting carbon dioxide (CO₂) and water (H₂O) are collected and weighed. The amounts of carbon and hydrogen in the original sample can then be determined. The oxygen content is typically determined by difference.

The experimentally determined mass percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages serves as a strong indicator of the sample's purity and confirms the empirical formula. Any significant deviation could suggest the presence of impurities or an incorrect structural assignment.

Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 22 | 264.242 | 87.35 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 7.33 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.30 |

| Total | 302.417 | 100.00 |

Emerging and Specialized Characterization Techniques (e.g., Synchrotron Radiation Applications)

Beyond standard laboratory techniques, emerging and specialized methods offer deeper insights into the structure and properties of complex molecules like "this compound." These advanced techniques are particularly useful for analyzing intricate structural details and for characterizing materials under various conditions.

Advanced Chromatographic and Spectrometric Methods:

For the analysis of substituted phenols and bisphenols, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for purity assessment and trace analysis. nih.goveag.commdpi.com These methods allow for the separation, identification, and quantification of the target compound and any potential isomers or impurities, even at very low concentrations.

Synchrotron Radiation-Based Techniques:

Synchrotron radiation sources generate exceptionally bright and highly focused beams of X-rays, which can be used in a variety of advanced analytical techniques. mdpi.com While specific applications to "this compound" are not widely documented, the use of synchrotron radiation in the study of related phenolic compounds and other complex organic materials highlights its potential.

Synchrotron Radiation Circular Dichroism (SRCD): SRCD spectroscopy provides detailed information about the stereochemistry and conformation of chiral molecules. rsc.org For a molecule with stereogenic centers like "this compound," SRCD could be a powerful tool for elucidating its three-dimensional structure in solution. The high flux of synchrotron light allows for measurements on smaller samples and in a wider range of experimental conditions compared to conventional CD spectroscopy. rsc.org

X-ray Scattering and Spectroscopy: Techniques such as X-ray Absorption Fine Structure (XAFS) and grazing-incidence wide-angle X-ray scattering (GIWAXS), performed at a synchrotron, can provide detailed information about the local atomic structure and molecular packing in both crystalline and non-crystalline materials. mdpi.com For "this compound," these methods could be used to study its solid-state structure and how it arranges in thin films or on surfaces. The characterization of catalysts used in the synthesis of alkylphenols has been performed using methods including X-ray photoelectron spectroscopy and temperature-programmed desorption with synchrotron vacuum ultraviolet photoionization mass spectrometry. nih.gov

The application of these emerging techniques promises to further refine our understanding of the structure-property relationships of "this compound" and other complex phenolic compounds, paving the way for more precise control over their synthesis and application.

Role in Advanced Materials and Catalysis Research

Phenol-Based Ligands in Transition Metal Catalysis

The chemistry of transition metal complexes incorporating chelating alkoxide and aryl-oxide ligands, such as those derived from substituted phenols, is a continually expanding area of research. acs.org This interest is largely driven by the pursuit of novel catalytic systems for a variety of chemical transformations. acs.org Phenol-based ligands are particularly versatile due to the tunability of their steric and electronic properties through substitution on the aromatic ring.

Design and Synthesis of Novel Phenol-Derived Ligands

The design of phenol-derived ligands is a strategic process aimed at creating specific coordination environments for metal centers to influence their reactivity and selectivity in catalytic processes. By modifying the substituents on the phenol (B47542) ring, chemists can control the steric bulk and electronic nature of the resulting ligand. nih.govacs.org This control is crucial for developing catalysts tailored for specific applications, such as the polymerization of α-olefins. acs.org

The synthesis of these ligands often involves the reaction of a phenol with other organic molecules to introduce desired functional groups. For instance, a common strategy is the Mannich reaction, where a phenol is reacted with an amine and formaldehyde (B43269) to introduce an amine-containing side arm. acs.org Another approach is the acid-catalyzed alkylation of phenol with olefins like isobutene or styrene (B11656) to introduce bulky alkyl or arylalkyl groups. lookchem.comatamanchemicals.com For example, the synthesis of 2,2'-methylenebis(4,6-di(1-methyl-1-phenylethyl)phenol) is achieved by reacting 2,4-bis(α,α-dimethylbenzyl)phenol with formaldehyde using benzenesulfonic acid as a catalyst. researchgate.net Similarly, various phenol-pyrazole ligands have been synthesized to increase the number of potential coordination sites for creating polymetallic clusters. universiteitleiden.nl The design can also incorporate noncovalent interaction sites, such as hydrogen bond donors or acceptors, to influence the enantioselectivity of a catalytic reaction. mdpi.com

Coordination Chemistry and Electronic Structure of Phenolate (B1203915) Complexes

Phenolate ligands, the deprotonated form of phenols, are known to coordinate with a wide range of metal ions. tandfonline.com The coordination chemistry of these complexes is heavily influenced by the steric demands of the ligand. nih.govacs.org For example, with titanium(IV), less sterically demanding amine bis(phenolate) ligands tend to form octahedral bis(homoleptic) complexes, whereas ligands with increased steric bulk lead to the formation of five-coordinate complexes. nih.gov The geometry of the resulting metal complex is a critical factor in its catalytic activity; for instance, a distorted octahedral geometry in certain titanium complexes is desirable for α-olefin polymerization catalysts. acs.org

The electronic structure of phenolate complexes is another key area of study. The interaction between the metal ion and the ligand can be quite complex, especially when the ligand is "redox-active" or "non-innocent." derpharmachemica.com In such cases, the oxidation state of the ligand and the metal center may not be easily defined, as electron density can be delocalized over the metal-ligand framework. mdpi.com This electronic flexibility can be crucial for the complex's role in catalytic cycles. derpharmachemica.com

Table 1: Coordination Complexes with Phenol-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry | Key Finding | Reference |

|---|---|---|---|---|

| Titanium(IV) | Amine bis(phenolate) | Octahedral or Pentacoordinate | Steric bulk of the ligand determines the coordination number and geometry. | nih.govacs.org |

| Cobalt(II) | Dianionic amine bis(phenolate) | Trigonal bipyramidal (dinuclear) | Shows antiferromagnetic coupling between metal centers. | acs.org |

| Nickel(II) | Dianionic amine bis(phenolate) | Distorted octahedral (dinuclear) | Exhibits ferromagnetic coupling between metal centers. | acs.org |

| Copper(II) | Dianionic amine bis(phenolate) | - | Strong antiferromagnetic coupling observed. | acs.org |

Applications in Homogeneous and Heterogeneous Catalysis

Phenol-derived ligands are instrumental in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes with these ligands are used for reactions such as the polymerization of cyclic esters like ε-caprolactone and L-lactide. researchgate.netbohrium.com For example, aluminum complexes of methylene-bridged bis(phenolate) ligands have shown high efficiency as catalysts for these ring-opening polymerizations. researchgate.net Copper complexes have been employed in Ullmann cross-coupling reactions to form C-O bonds. csic.es

In heterogeneous catalysis, these ligands or their metal complexes can be anchored to solid supports. rsc.org This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. csic.es For instance, Fe(III) Schiff base complexes have been immobilized on porous materials and used for the direct oxidation of benzene (B151609) to phenol. rsc.org Similarly, ruthenium-based catalysts supported on metal oxides like Nb₂O₅ have shown excellent performance in the hydrodeoxygenation (HDO) of lignin-derived phenolic compounds to produce valuable aromatics like benzene, toluene (B28343), and xylene (BTX). mdpi.com

Exploration of Redox Non-Innocent Ligand Systems

A ligand is termed "redox non-innocent" when it can actively participate in the redox chemistry of a metal complex, meaning the oxidation states of the ligand and the metal are ambiguous. mdpi.comcaltech.edu Phenol-based ligands, particularly those with additional coordinating groups like amines (o-aminophenols), are a well-established class of redox-active ligands. derpharmachemica.comcaltech.edu They can exist in multiple stable oxidation states, such as the dianionic o-amidophenolate, the monoanionic o-iminosemiquinonate radical, and the neutral o-iminoquinone. derpharmachemica.com

This redox activity provides an additional pathway for electron transfer during a catalytic cycle, which can be highly beneficial. acs.org Metal complexes with redox-active ligands can facilitate multi-electron transformations that might be inaccessible to the metal center alone. derpharmachemica.com This property is exploited in various catalytic reactions, including the oxidation of alcohols, where the ligand can act as an electron reservoir. acs.orgnih.gov The design of these systems allows for fine-tuning the electronic properties of the metal-ligand complex to enhance catalytic performance. caltech.edu

Poly(phenylethyl)phenol Derivatives in Polymer Science and Material Chemistry Research

Derivatives of poly(phenylethyl)phenol are utilized in polymer and material science primarily for their stabilizing and surface-active properties. Styrenated phenols, which are produced by the reaction of phenol with styrene, result in a mixture of mono-, di-, and tristyrenated phenols. atamanchemicals.com These compounds function as effective antioxidants for various elastomers, including natural and synthetic rubbers. atamanchemicals.com

Specifically, compounds like 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol are used as low-volatility UV light absorbers and stabilizers. sigmaaldrich.com They provide excellent light stability to polymers that are processed at high temperatures, such as polycarbonates, polyesters, and polyamides. sigmaaldrich.com This protection is crucial for preventing photo-oxidative degradation, which can lead to a loss of mechanical properties and discoloration of the polymer material. mdpi.com Furthermore, polyoxyalkylenated (1-phenyl ethyl) phenols are employed as surface-active agents for creating emulsifiable concentrated solutions of active materials, for instance, in phytosanitary products. google.com The grafting of phenylethyl groups onto mineral surfaces like sepiolite (B1149698) is also explored to create functional organo-inorganic materials. bohrium.com

Intermediates in the Synthesis of Complex Organic Molecules

Phenolic compounds with bulky substituents, such as 2,3-Bis(1-phenylethyl)phenol and its isomers, serve as valuable intermediates in organic synthesis. chembk.com Their structure allows them to be used as building blocks for the construction of more complex molecules. evitachem.com For example, 2,4-bis(1-phenylethyl)phenol (B3028694) has been identified as a constituent isolated from the stem wood of Zanthoxylum integrifoliolum and is noted for its role in the synthesis of other compounds. nih.gov The phenolic hydroxyl group provides a reactive site for various transformations, while the bulky phenylethyl groups can direct the regioselectivity of reactions and impart specific physical properties, such as solubility and stability, to the final product. These intermediates are particularly useful in laboratory research and for the development of new chemical entities. chembk.com

Emerging Research Directions in Catalytic Transformations Utilizing Phenolic Scaffolds

The unique structural and electronic properties of hindered phenolic scaffolds, such as this compound, position them as intriguing candidates for the development of novel catalytic systems. While direct catalytic applications of this compound are still an emerging field, research into structurally related phenolic compounds provides a strong basis for predicting future research directions. These areas primarily focus on leveraging the steric bulk and electron-donating nature of the phenol group to influence the selectivity and activity of catalytic transformations.

A significant area of emerging research is the use of substituted phenols in oxidative coupling reactions . These reactions are fundamental in organic synthesis for the formation of C-C and C-O bonds. The steric hindrance provided by the bulky 1-phenylethyl groups in this compound can direct the coupling to specific positions, offering a pathway to complex molecular architectures. Research on related 2,6-disubstituted phenols has demonstrated that oxidative coupling can be effectively catalyzed by metal complexes, leading to the formation of diphenoquinones and biphenols. A preferred method involves the oxidative coupling of a substituted phenol by contacting it with a heterogeneous oxidative coupling catalyst in the presence of an oxygen-containing gas. google.com

Another promising direction is the application of phenolic scaffolds in asymmetric catalysis . Chiral ligands derived from binaphthol and related phenolic structures have shown exceptional performance in a variety of asymmetric transformations. For instance, chiral binaphthol derivatives have been successfully used in the asymmetric alkylation of aldehydes and the conjugate addition of organometallic reagents to enones. The development of chiral variants of this compound or its derivatives could lead to new, highly effective catalysts for enantioselective synthesis.

Furthermore, the functionalization of the phenolic hydroxyl group can open up new catalytic possibilities. The synthesis of amine-bridged bis(phenolate) ligands and their coordination to rare-earth metals has yielded efficient initiators for the ring-opening polymerization of cyclic esters like trimethylene carbonate and L-lactide. bohrium.com These catalysts exhibit high activity and control over the polymerization process. The this compound scaffold could be similarly functionalized to create novel ligands for polymerization catalysis.

The development of redox-active ligands based on phenolic backbones is also a burgeoning field. Bis(phenolate) N-heterocyclic carbene (NHC) proligands have been synthesized and coordinated to iron, demonstrating catalytic activity in transfer hydrogenation reactions. The phenolic moieties in these ligands can participate in redox processes, influencing the catalytic cycle.

Finally, the use of phenolic compounds in environmentally benign catalytic systems is gaining traction. This includes the use of recyclable catalysts and reactions in greener solvents. For example, the synthesis of bisphenols via Friedel-Crafts alkylation using benzylic alcohols and phenols in the presence of a Lewis acid is being explored as a more sustainable alternative to traditional methods. diva-portal.org

Detailed Research Findings

While specific data for this compound is limited, the following tables summarize key findings from research on analogous phenolic compounds, illustrating the potential for catalytic applications.

Table 1: Catalytic Oxidative Coupling of Substituted Phenols

| Phenolic Substrate | Catalyst System | Product(s) | Key Findings | Reference |

| 2,6-Dialkylphenols | Heterogeneous Oxidative Coupling Catalyst / O₂ | Diphenoquinones, Biphenols | Methanol (B129727) as a reaction medium unexpectedly promotes the reaction. | google.com |

| 2,6-Di-tert-butylphenol | Cobalt(II)-salen complex / O₂ | 2,6-Di-tert-butyl-1,4-benzoquinone, 3,5,3',5'-Tetra-tert-butyl-4,4'-diphenoquinone | Reaction proceeds in supercritical CO₂; selectivity is dependent on O₂ concentration. | researchgate.net |

| Guaiacyl & Syringyl Lignin Models | Cobalt-Schiff base complex / O₂ | Benzoquinones | Addition of a sterically hindered base improves quinone yield from guaiacyl models. | researchgate.net |

Table 2: Phenolic Scaffolds in Asymmetric Catalysis

| Chiral Ligand | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| (R)-3,3'-Bis-({methyl-[(S)-1-phenyl-ethyl]-amino}-methyl)-[l,l']binaphthalenyl-2,2'-diol | Diethylzinc addition to aldehydes | 4-Nitrobenzaldehyde, Diethylzinc | 89% | polyu.edu.hk |

| (3,3',5,5'-tetra-tert-butyl-bi-2-phenol) bis[(S)-binaphtllyl] bisphosphite | Triethylaluminum addition to enones | 2-Cyclopentenone, Triethylaluminum | 94% | polyu.edu.hk |

Table 3: Polymerization Catalysis with Phenolate Ligands

| Catalyst System | Polymerization Type | Monomer(s) | Key Findings | Reference |

| Amine-bridged bis(phenolate) rare-earth metal alkoxides | Ring-Opening Polymerization | Trimethylene carbonate, L-lactide | Efficient and controlled polymerization; first-order kinetics. | bohrium.com |

| [(MMPEP)Al(μ-OBn)]₂ (MMPEP = 2,2'-methylenebis(4,6-di(1-methyl-1-phenylethyl)phenol)) | Ring-Opening Polymerization | ε-Caprolactone, L-lactide | "Living" and "immortal" polymerization characteristics observed. | researchgate.net |

These emerging research directions highlight the vast potential of hindered phenolic scaffolds like this compound in the development of next-generation catalysts. Future work will likely focus on the synthesis of novel ligands and catalysts derived from this specific phenol and the exploration of their activity in a wide range of catalytic transformations, from fine chemical synthesis to polymer production.

Future Research Directions and Challenges

Development of Highly Enantioselective and Diastereoselective Synthesis Routes for Bis(1-phenylethyl)phenols

The synthesis of bis(1-phenylethyl)phenols, including the specific 2,3-isomer, in an optically pure form is a formidable challenge. The presence of multiple chiral centers necessitates precise control over both enantioselectivity and diastereoselectivity.

Current Approaches and Limitations: Traditional methods for synthesizing chiral phenols often involve multi-step processes that may include the use of chiral auxiliaries or enantioselective catalysis. rsc.org For instance, the synthesis of chiral phenol-sulfoxides has been achieved through the reaction of lithiated arenes with menthyl sulfinates or by enantioselective oxidation. rsc.orgrsc.org Another strategy involves the diastereoselective three-component phenolic Mannich reaction, where temperature can control the formation of either anti or syn diastereomers. acs.org However, applying these methods to create sterically demanding structures like 2,3-Bis(1-phenylethyl)phenol with high purity remains a significant hurdle. The synthesis of chiral menthoxymethyl ethers of phenols using chiral auxiliaries like (–)-menthol has also been explored for directed ortho-metalation, demonstrating a pathway to specific substitution patterns. benthamdirect.com

Future Research Focus: Future work must focus on developing novel catalytic systems that can directly and efficiently install multiple chiral phenylethyl groups onto a phenol (B47542) ring with high stereocontrol. This includes the design of catalysts that can differentiate between the various positions on the phenol ring and control the stereochemistry of the incoming groups. The development of organocatalytic methods, which avoid the use of metals, is a particularly promising avenue. For example, chiral phosphoric acids (CPAs) have proven to be versatile catalysts for a range of asymmetric transformations. nih.gov

| Synthesis Strategy | Description | Key Challenge for Bis(1-phenylethyl)phenols |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct stereoselective reactions, then removed. rsc.org | Requires additional synthesis and removal steps, potentially lowering overall yield. |

| Enantioselective Catalysis | A chiral catalyst is used to directly form the desired stereoisomer from an achiral or racemic starting material. rsc.org | Developing catalysts with high selectivity for multiple chiral centers in a sterically crowded environment. |

| Directed Ortho-Metalation (DoM) | A directing group on the phenol guides metalation to a specific ortho position, followed by reaction with an electrophile. benthamdirect.com | Achieving double and regioselective addition to form the 2,3-substitution pattern. |

| Phenolic Mannich Reaction | A three-component reaction to synthesize chiral o-1,2-diaminoalkyl phenols, with temperature-dependent diastereoselectivity. acs.org | Adapting the reaction for the introduction of phenylethyl groups instead of aminoalkyl groups. |

Exploration of Novel Catalytic Transformations Mediated by Phenylethyl-Substituted Phenols

The unique steric and electronic properties of phenylethyl-substituted phenols make them attractive candidates as ligands or catalysts for various chemical transformations. Their bulky nature can create specific pockets around a metal center or active site, potentially leading to high selectivity in catalytic reactions.

Potential Applications: These phenols could serve as ligands in transition-metal catalysis for reactions like cross-coupling, hydrogenation, and hydroformylation. rdworldonline.comsciencecodex.comnih.govacs.org For example, nickel catalysts have been developed for the cross-coupling of phenol derivatives with carbonyl compounds to form α-arylketones, which are important frameworks in pharmaceuticals. rdworldonline.comsciencecodex.com Phenol derivatives have also been used in enantioselective dearomative amination reactions and as organocatalysts themselves. nih.gov Chiral anion phase-transfer catalysis using BINOL-derived phosphates has enabled the direct enantioselective fluorinative dearomatization of phenols. acs.org

Research Challenges: A primary challenge is the synthesis of the phenol-based ligands themselves in sufficient quantity and purity. Once obtained, the next step is to systematically screen their effectiveness in a wide range of catalytic reactions. This involves investigating the effect of the substitution pattern on catalytic activity and selectivity. For instance, co-catalytic systems, such as a chiral sulfide (B99878) combined with a phosphoric acid, have been used for enantioselective oxysulfenylation of alkenes with phenols as nucleophiles. chinesechemsoc.org Understanding the precise role of the phenylethyl groups in the catalytic cycle is crucial for rational catalyst design.

Advanced Characterization of Complex Isomeric Mixtures and Conformational Dynamics

Given the multiple chiral centers and the potential for rotational isomers (conformers), a sample of this compound is likely a complex mixture. Characterizing this mixture and understanding the conformational dynamics of the individual isomers is essential for understanding their properties and reactivity.

Analytical Techniques: Advanced analytical techniques are required to separate and identify the different isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with chiral stationary phases, are powerful tools for separating enantiomers and diastereomers. chula.ac.thnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate mass data for identification. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation, and computational methods can be used to predict the NMR spectra of different isomers to aid in their assignment. nih.gov

Conformational Analysis: The phenylethyl groups can rotate, leading to different spatial arrangements or conformers. These conformational dynamics can be studied using a combination of experimental techniques like variable-temperature NMR and computational modeling. imc.ac.at Density functional theory (DFT) calculations, for example, can be used to determine the relative energies of different conformers and the energy barriers between them. acs.org Understanding the conformational landscape is critical, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

| Analytical Technique | Application for Bis(1-phenylethyl)phenol Isomers |

| Chiral Chromatography (GC/HPLC) | Separation of enantiomers and diastereomers from a mixture. chula.ac.th |

| Mass Spectrometry (MS/HRMS) | Accurate mass determination and fragmentation analysis for structural confirmation. mdpi.com |

| NMR Spectroscopy | Elucidation of the precise connectivity and stereochemistry of isolated isomers. nih.gov |

| Electronic Circular Dichroism (ECD) | Determination of the absolute configuration of chiral molecules by comparing experimental and computed spectra. nih.gov |

Integration of Multiscale Computational Approaches for Predictive Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.

Predictive Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of properties, including molecular geometries, reaction energies, and spectroscopic data. acs.orgresearchgate.net For catalytic applications, computational models can elucidate reaction mechanisms and identify the factors controlling selectivity. nih.gov Machine learning is also emerging as a valuable tool. For example, a machine learning model was developed to predict the enantioselectivity of asymmetric phenolic dearomatization reactions, which could accelerate the discovery of new catalysts. chinesechemsoc.org

Multiscale Approaches: For complex systems, such as a catalyst in a solvent or a ligand bound to a protein, multiscale modeling approaches are necessary. These methods combine high-level quantum mechanics for the reactive core of the system with lower-level molecular mechanics or continuum solvent models for the surrounding environment. imc.ac.at This allows for the accurate simulation of complex chemical processes while remaining computationally tractable. Such models can provide key insights into how the broader environment influences the behavior of the phenol derivative. researchgate.netplos.org

Rational Design of Next-Generation Phenol-Based Scaffolds for Targeted Reactivities

Building on the knowledge gained from synthesis, catalysis, and characterization, the ultimate goal is the rational design of new phenol-based molecular scaffolds with tailored properties. mdpi.com This involves strategically modifying the phenol core and the phenylethyl substituents to achieve a specific function.

Design Principles: The design of new scaffolds will be guided by structure-activity and structure-property relationships. nih.gov For example, if a particular bis(1-phenylethyl)phenol isomer shows promise as a ligand for a specific catalytic reaction, computational modeling can be used to design derivatives with enhanced activity or selectivity. ibs.re.kr This might involve altering the electronic properties of the phenol ring by adding electron-donating or electron-withdrawing groups, or by modifying the steric bulk of the side chains. nih.govchemrxiv.org The functionalization of natural phenols is a common strategy to improve their inherent properties. nih.gov

Future Applications: The development of these next-generation scaffolds could lead to breakthroughs in various fields. In catalysis, it could result in highly efficient and selective catalysts for the synthesis of complex molecules like pharmaceuticals and agrochemicals. mdpi.comresearchgate.net In materials science, these scaffolds could be used to create new polymers or functional materials with unique optical, electronic, or mechanical properties. The ability to create diverse and functional molecules from a common, rationally designed scaffold is a central theme in modern chemistry. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Bis(1-phenylethyl)phenol in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed condensation of phenol derivatives with styrene analogs. For example, analogous compounds like 2,4-bis(1-phenylethyl)-phenol are synthesized via electrophilic aromatic substitution using Lewis acid catalysts (e.g., AlCl₃) . Characterization of intermediates via thin-layer chromatography (TLC) and recrystallization ensures purity. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl groups at δ 1.2–1.5 ppm).

- Chromatography : HPLC with UV detection (λ = 270–280 nm) or GC-MS for purity assessment (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₂O: calc. 302.1675). Similar phenolic analogs were validated using these techniques .

Q. What safety precautions are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store in airtight containers at 4°C, away from oxidizers.

- Waste Disposal : Incinerate or treat with alkaline hydrolysis (pH >12) to degrade phenolic groups. Follow protocols for structurally related phenolic compounds .

Advanced Research Questions

Q. What experimental strategies can elucidate the cytotoxic mechanisms of this compound in cancer cell lines?

- Methodological Answer :

- Cell Viability Assays : Dose-response curves (IC₅₀ determination) using MTT/WST-1 assays (e.g., IC₅₀ = 17.33 μg/ml for analog F5 in MCF-7 cells ).

- Apoptosis Pathways : Annexin V/PI staining and caspase-3/7 activation assays. Compare with known apoptosis inducers like 4-Isopropyl-2,6-bis(1-phenylethyl)phenol .

- ROS Detection : Use DCFH-DA probes to measure oxidative stress.

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Standardization : Use common cell lines (e.g., MCF-7, HeLa) and control compounds (e.g., doxorubicin) for cross-study comparisons.

- Solvent Effects : Test solubility in DMSO vs. ethanol; concentrations >0.1% may artifactually inhibit cell growth .

- Batch Variability : Characterize compound purity across batches via HPLC. Contaminants in analogs like 2,4-bis(1-phenylethyl)-phenol have skewed IC₅₀ values .

Q. What computational modeling approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSPR Models : Use Molinspiration or SwissADME to predict logP (hydrophobicity) and bioavailability. Analog 2,6-di-tert-butyl-4-ethylphenol has logP ≈ 5.2, suggesting high membrane permeability .

- Docking Studies : Simulate binding to estrogen receptors (ERα/ERβ) using AutoDock Vina. Compare with dienestrol analogs (CAS 84-17-3), which show ER affinity .

- Metabolism Prediction : CYP450 isoform interactions via Schrödinger’s MetaSite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.